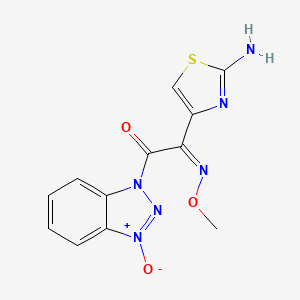

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone

Description

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O3S/c1-21-15-10(7-6-22-12(13)14-7)11(19)17-8-4-2-3-5-9(8)18(20)16-17/h2-6H,1H3,(H2,13,14)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOZZGFERNQMGC-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3[N+](=N2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N2C3=CC=CC=C3[N+](=N2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone , often referred to as thiazolyl methoxyimino ethanone , has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 201.19 g/mol. Its structure features a thiazole ring, which is known for its biological significance, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have indicated that compounds similar to (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Bacillus subtilis | 8 µg/mL |

| (2Z)-Thiazolyl Methoxyimino Ethanone | Escherichia coli | No activity observed |

Note: Specific values for (2Z)-Thiazolyl Methoxyimino Ethanone are not reported; however, related compounds have shown varying degrees of activity against these strains .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of thiazole derivatives have shown promising results. For example, a focused library of thiazole derivatives was evaluated for cytotoxicity against human cell lines. The results indicated that while some compounds exhibited significant antibacterial activity, they had minimal effects on cell viability, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEK-293 | >100 |

| Compound B | MCF-7 | 75 |

| (2Z)-Thiazolyl Methoxyimino Ethanone | Not tested | N/A |

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the methoxyimino group is believed to enhance the lipophilicity of the molecule, facilitating better penetration into bacterial cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in treating infections caused by resistant bacterial strains. For instance, a study conducted by Khanna et al. demonstrated that certain thiazole compounds were effective against multi-drug resistant strains of Staphylococcus aureus .

Another case study focused on the synthesis and evaluation of novel thiazole derivatives, revealing that modifications to the thiazole ring could significantly enhance antibacterial potency .

Comparison with Similar Compounds

Molecular and Functional Group Comparisons

Table 1 highlights critical differences in molecular frameworks and substituents:

| Compound Name | Molecular Formula | Key Functional Groups | Distinct Features | Biological/Industrial Relevance | Reference |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₀N₆O₃S | 2-Amino-thiazole, methoxyimino, benzotriazole oxide | Benzotriazole oxide enhances electrophilicity; Z-configuration stabilizes conformation | Intermediate for antibiotics or kinase inhibitors (inferred) | |

| MAEM (Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) | C₇H₈N₄O₃S | 2-Amino-thiazole, methoxyimino, methyl ester | Ester group facilitates acylation in cephalosporin synthesis | Key acylating agent for β-lactam antibiotics | |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | C₁₈H₁₆FN₃OS | 4-Fluorophenylimino, 4-methylphenyl ketone | Fluorine enhances lipophilicity; ketone group enables nucleophilic reactions | Potential antimicrobial or antitumor agent (inferred) | |

| S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate | C₁₃H₁₀N₄O₂S₃ | Benzothiazole, thioester, methoxyimino | Thioester improves reactivity in sulfur-mediated couplings | Intermediate for heterocyclic drug candidates | |

| 5-Acetyl-2-amino-4-methyl-1,3-thiazole | C₆H₈N₂OS | Acetyl, 2-amino-thiazole | Simpler structure with limited steric hindrance | Uninvestigated toxicological profile; precursor in agrochemicals |

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: No crystal data is provided, but its benzotriazole oxide moiety likely participates in N–O⋯H–N hydrogen bonds, similar to patterns in benzothiazole derivatives .

- MAEM Analog: Crystallizes in monoclinic P2₁/c with a = 13.9725 Å, b = 5.0156 Å, c = 21.7664 Å, forming intermolecular N–H⋯O bonds between thiazole amines and carbonyl oxygens .

- Benzothiazole Thioester : Exhibits a planar thiazole-thioester system, with π-stacking between benzothiazole rings .

Research Implications and Gaps

- Bioactivity : The target compound’s benzotriazole oxide may confer unique kinase inhibition or antibacterial properties, but pharmacological data is lacking .

- Synthetic Optimization : Comparative studies with MAEM suggest that replacing esters with benzotriazole oxides could alter reaction kinetics in antibiotic synthesis .

- Crystallography : Structural validation tools like SHELXL and ORTEP-3 are critical for resolving Z/E configurations and hydrogen-bonding networks in these analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone?

- Methodology :

- Step 1 : Start with a thiazole precursor (e.g., 2-amino-1,3-thiazole derivatives) and functionalize the 4-position via coupling reactions. suggests using acylating agents like MAEM (methoxyimino acetate derivatives) for introducing the methoxyimino group .

- Step 2 : Introduce the benzotriazolium oxide moiety via nucleophilic substitution or condensation. Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the oxidobenzotriazolium group, as seen in benzothiazole syntheses .

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) for high-purity yields .

Q. How can the stability of this compound be assessed under experimental storage conditions?

- Methodology :

- Degradation Studies : Monitor stability via HPLC or TLC under varying temperatures (4°C, 25°C, −20°C) and pH (2–10). highlights organic degradation over time, particularly in aqueous matrices; thus, lyophilization or storage in anhydrous DMSO is recommended .

- Spectroscopic Tracking : Use UV-Vis (λ~270–300 nm for thiazole/benzotriazole chromophores) to detect decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze / NMR for thiazole (δ 6.8–7.2 ppm for H; δ 150–160 ppm for C=S) and benzotriazolium (δ 8.0–8.5 ppm aromatic H) signals. Compare with analogous structures in .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of methoxyimino group) .

- XRD : Single-crystal X-ray diffraction to resolve Z-configuration of the methoxyimino group, as demonstrated for similar thiazole derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the benzotriazolium oxide moiety be elucidated?

- Methodology :

- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy. suggests using Vilsmeier-Haack reagent (DMF/POCl) for electrophilic aromatic substitution in benzothiazole systems .

- DFT Calculations : Model transition states for oxidation steps (e.g., N-oxide formation) using Gaussian09 at the B3LYP/6-31G(d,p) level .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

- Methodology :

- Meta-Analysis : Compare bioassay protocols (e.g., MIC values for antimicrobial activity) across studies. notes variability in activity due to substituent positioning (e.g., methoxy vs. allyl groups) .

- SAR Studies : Synthesize analogs with modified benzotriazolium or thiazole substituents to isolate pharmacophoric groups. highlights how diethylamino vs. methoxy groups alter receptor binding .

Q. How can intermolecular interactions (e.g., π-π stacking) influence crystallographic packing and solubility?

- Methodology :

- Crystal Engineering : Analyze XRD data for non-classical interactions (e.g., C–H···π, π-π stacking between thiazole and benzotriazolium rings). reports centroid distances of ~3.7 Å for similar systems .

- Solubility Profiling : Use shake-flask methods with LogP calculations (ChemAxon) to correlate packing density with aqueous/organic solubility .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., HIV-1 protease, EGFR kinase). cites benzothiazoles as protease inhibitors; align docking poses with co-crystallized ligands .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å indicates strong binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.